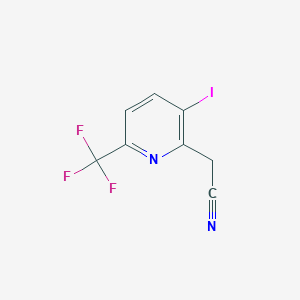

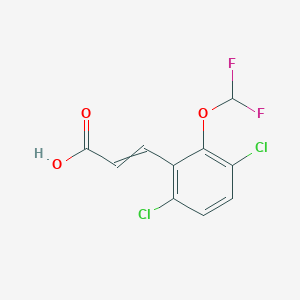

![molecular formula C16H21NO3 B1413718 (7R,9R)-9-(苄氨基)-3-氧代双环[3.3.1]壬烷-7-羧酸 CAS No. 2173072-06-3](/img/structure/B1413718.png)

(7R,9R)-9-(苄氨基)-3-氧代双环[3.3.1]壬烷-7-羧酸

描述

“(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid” is a complex organic compound. The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .

Synthesis Analysis

Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Herein, a radical-based strategy to construct an indole-fused azabicyclo [3.3.1]nonane structural framework is reported . Although the initial attempt to use a Cp 2 TiCl-mediated radical cyclization method was found to be unsuccessful, an alternative approach using a SmI 2 -mediated radical cyclization protocol was effective for enabling the desired ring closure .Molecular Structure Analysis

The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .Chemical Reactions Analysis

Facile reductions of carboxylic acids to aldehydes or alcohols can be effected under mild conditions upon initial conversion to their corresponding S-2-pyridyl thioesters . Upon treatment with a commercially available and air-stable nickel pre-catalyst and silane as a stoichiometric reductant, aldehydes are formed .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . The acids with more than 10 carbon atoms are waxlike solids, and their odor diminishes with increasing molar mass and resultant decreasing volatility .科学研究应用

生物催化剂抑制和微生物相互作用

羧酸,如 (7R,9R)-9-(苄氨基)-3-氧代双环[3.3.1]壬烷-7-羧酸,以其作为生物催化剂抑制剂和与微生物相互作用而闻名。研究表明,这些酸可以在低于预期产率的浓度下抑制微生物活性,从而影响生物可再生燃料和化学品的生产。了解这些机制对于工程化用于工业应用的强大微生物菌株至关重要 (Jarboe、Liu 和 Royce,2013 年).

药物设计中的羧酸生物等排体

羧酸生物等排体在结构上与 (7R,9R)-9-(苄氨基)-3-氧代双环[3.3.1]壬烷-7-羧酸相似,在药物设计中至关重要。它们通过提供改进的药理特性来解决含羧酸药物的局限性,例如毒性和通过生物膜的扩散有限。这是现代药物设计中为克服障碍和实现增强生物活性所需的创新的证明 (Horgan 和 O' Sullivan,2021 年).

生物基产业中的提取和回收

在生产生物基塑料的背景下,使用液体-液体萃取 (LLX) 等技术从水流中回收羧酸。研究讨论了用于羧酸 LLX 的溶剂开发,这对生物基产业中工艺的经济可行性至关重要。这包括对氮基萃取剂、磷基萃取剂、离子液体和溶剂再生策略的讨论,这些对于有机酸的可持续生产至关重要 (Sprakel 和 Schuur,2019 年).

未来方向

属性

IUPAC Name |

9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-16(19)12-6-13-9-20-10-14(7-12)15(13)17-8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZKMICDROUDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2COCC1C2NCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

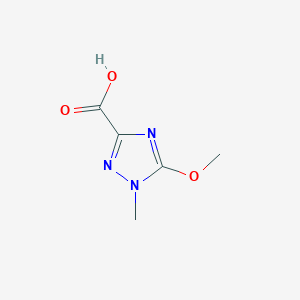

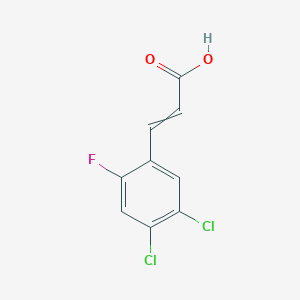

![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)

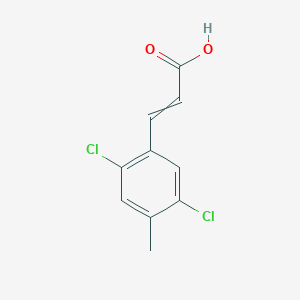

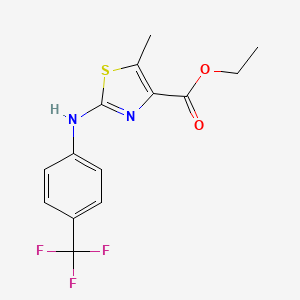

![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)

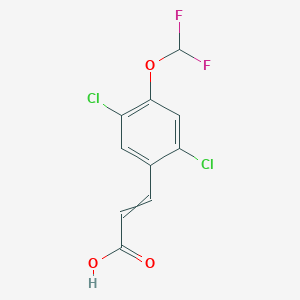

![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)

![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B1413649.png)

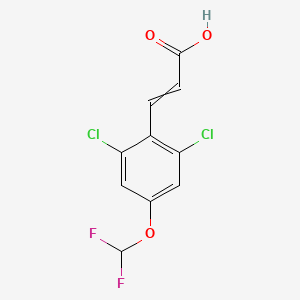

![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)